

# Nimbolide: A Potent PARP1 Trapping Inducer in Cancer Cells - Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Nimbiol*

Cat. No.: *B1247986*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Nimbolide, a bioactive limonoid isolated from the neem tree (*Azadirachta indica*), has emerged as a promising anticancer agent with a unique mechanism of action. Unlike conventional PARP inhibitors (PARPi), nimbolide induces the "trapping" of Poly (ADP-ribose) polymerase 1 (PARP1) at sites of DNA damage by inhibiting the E3 ubiquitin ligase RNF114. This inhibition prevents the degradation of PARP1, leading to the accumulation of PARP1-DNA complexes. Notably, nimbolide's action results in the "super trapping" of both PARP1 and PAR-dependent DNA repair factors, a distinct characteristic that may overcome resistance to traditional PARPi and shows synthetic lethality in cancers with BRCA mutations. These application notes provide a comprehensive overview of nimbolide's mechanism, quantitative data on its efficacy, and detailed protocols for key experimental assays to study its effects as a PARP1 trapping inducer.

## Introduction

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. The inhibition of PARP1 has been a successful therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The clinical efficacy of PARP inhibitors is largely attributed to their ability to "trap" PARP1 on DNA, leading to the formation of cytotoxic PARP1-DNA complexes that disrupt replication fork progression and induce cell death.

Nimbolide presents a novel approach to PARP1 trapping. Instead of competing with NAD<sup>+</sup> at the catalytic site of PARP1 like conventional PARPis, nimbolide targets and inhibits RNF114, an E3 ubiquitin ligase responsible for the poly-ubiquitination and subsequent proteasomal degradation of PARP1 at DNA lesions. This inhibition leads to a profound and sustained trapping of PARP1, along with other PAR-dependent DNA repair proteins, at the site of damage. This unique "super trapping" mechanism suggests that nimbolide could be effective in tumors that have developed resistance to conventional PARP inhibitors.

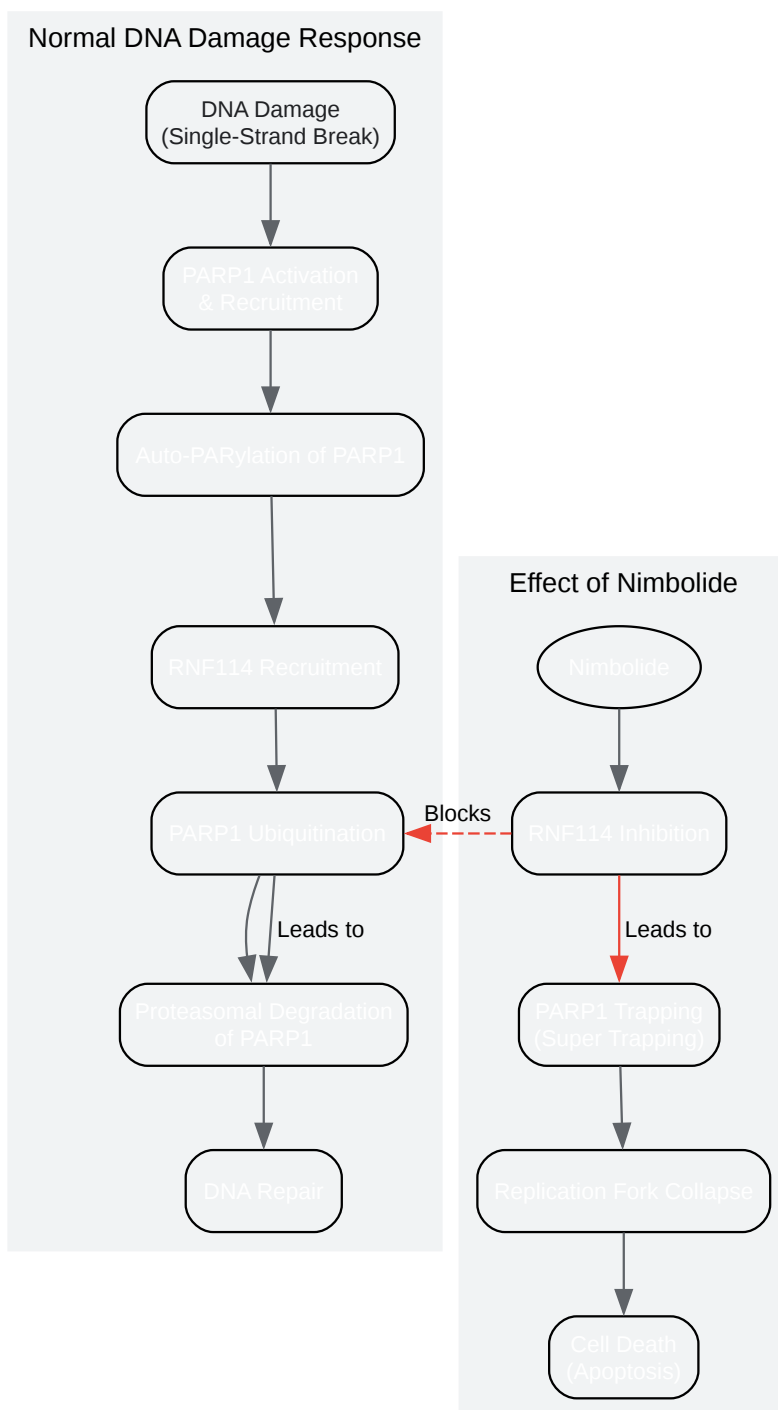
## Data Presentation

The cytotoxic effects of nimbolide have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Cancer Type	Cell Line	IC50 (μM)	Citation
Breast Cancer	MDA-MB-231	1.97 ± 0.24	<a href="#">[1]</a>
MCF-7	5.04 ± 0.25	<a href="#">[1]</a>	
Prostate Cancer	PC-3	2.0	<a href="#">[2]</a>
Du-145	6.86 ± 0.53 (24h)	<a href="#">[3]</a>	
	4.97 ± 0.72 (48h)	<a href="#">[3]</a>	
Pancreatic Cancer	HPAC	5.0	<a href="#">[4]</a>
MIAPaCa-2	3.0	<a href="#">[4]</a>	
PANC-1	5.0	<a href="#">[4]</a>	
Leukemia	CEM/ADR5000	0.3 ± <0.01	<a href="#">[5]</a>
CCRF-CEM	17.4 ± 0.6	<a href="#">[5]</a>	
Colon Cancer	HCT116 p53+/+	0.9 ± 0.05	<a href="#">[5]</a>
HCT116 p53-/-	1.8 ± 0.1	<a href="#">[5]</a>	
Glioblastoma	U87.MG	1.12 ± <0.01	<a href="#">[5]</a>
Lung Cancer	A-549	11.16 ± 0.84 (24h)	<a href="#">[3]</a>
	7.59 ± 0.34 (48h)	<a href="#">[3]</a>	

## Signaling Pathways and Experimental Workflows

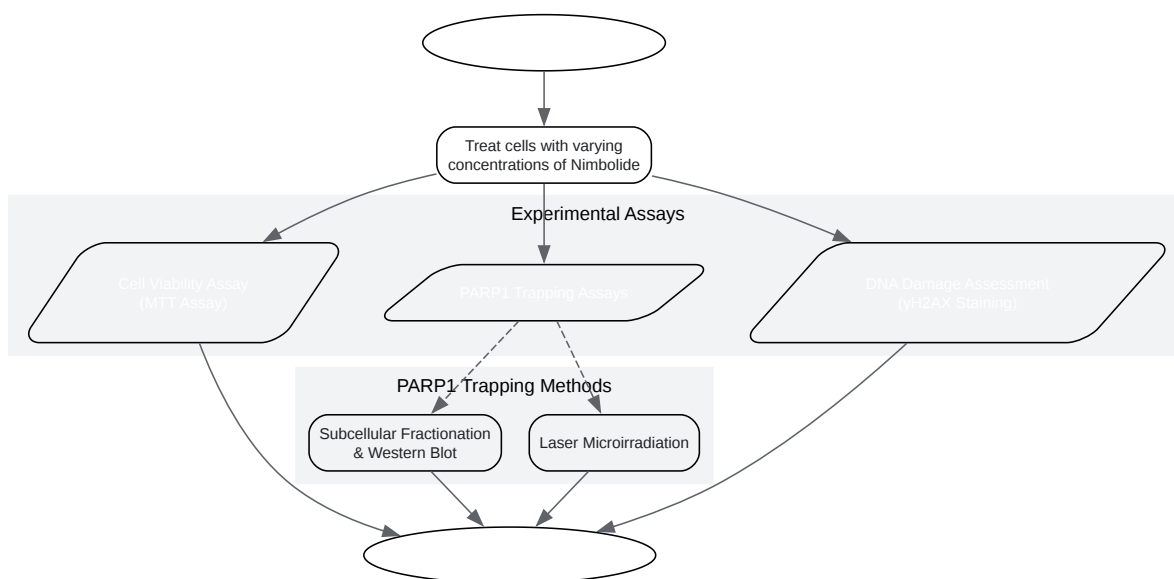
### Nimbolide's Mechanism of PARP1 Trapping



[Click to download full resolution via product page](#)

Caption: Mechanism of Nimbolide-induced PARP1 trapping.

## Experimental Workflow for Investigating Nimbolide's Effects



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubcompare.ai [pubcompare.ai]

- To cite this document: BenchChem. [Nimbolide: A Potent PARP1 Trapping Inducer in Cancer Cells - Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1247986#nimbolide-as-a-parp1-trapping-inducer-in-cancer-cells>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)